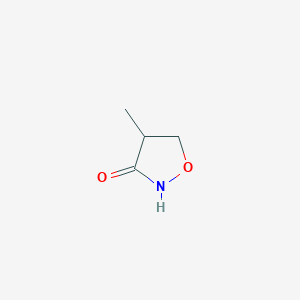

4-Methylisoxazolidin-3-one

Description

The Isoxazolidinone Ring System: Structural Significance and Synthetic Utility in Heterocyclic Chemistry

The isoxazolidinone scaffold, a five-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in organic and medicinal chemistry. researchgate.netgoong.com This structural motif is present in a variety of natural products and synthetically derived compounds. mdpi.com The inherent strain within the ring system and the presence of multiple reactive sites contribute to its unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The arrangement of heteroatoms in the isoxazolidine (B1194047) ring allows for a range of chemical transformations. The N-O bond, for instance, is relatively weak and can be cleaved under certain conditions to generate various functional groups. thieme-connect.com This reactivity is fundamental to the use of isoxazolidinones as precursors for amino alcohols and other valuable synthetic intermediates. wikipedia.org Furthermore, the stereocenters that can be established on the isoxazolidinone ring are of particular importance in asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. thieme-connect.com

The primary method for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. mdpi.comwikipedia.org This reaction is often highly regioselective and stereoselective, providing a powerful tool for controlling the three-dimensional structure of the resulting molecule. beilstein-journals.orgnih.gov The versatility of this approach allows for the introduction of a wide variety of substituents onto the isoxazolidinone core, leading to a diverse library of derivatives with tailored properties.

Role of Isoxazolidinone Derivatives, including 4-Methylisoxazolidin-3-one, as Versatile Chemical Building Blocks

Isoxazolidinone derivatives, such as this compound, serve as highly adaptable building blocks in the field of organic synthesis. ontosight.airesearchgate.net Their utility stems from the multiple functionalities inherent in their structure, which can be selectively transformed to create a wide array of other molecules. arkat-usa.org For example, the isoxazolidinone ring can be opened to yield β-amino acids, which are important components of many biologically active peptides and peptidomimetics. thieme-connect.com

The conjugate addition of nucleophiles to α,β-unsaturated isoxazolidinones is a key strategy for introducing further complexity. arkat-usa.org This allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a range of highly functionalized products. These products can then be converted into other heterocyclic systems, such as aziridines and oxazolines, demonstrating the synthetic pluripotency of the isoxazolidinone scaffold. arkat-usa.org

The synthesis of isoxazolidin-5-ones, a related class of compounds, often involves the conjugate addition of hydroxylamino derivatives to unsaturated carbonyl compounds, followed by intramolecular cyclization. This method has been extensively studied and applied to the synthesis of various derivatives. arkat-usa.org

Table 1: Physicochemical Properties of Selected Isoxazolidinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride | 559208-51-4 | C4H8N2O2.ClH | 152.58 | 164-168 |

| (R)-4-Amino-4-methylisoxazolidin-3-one | 116810-10-7 | C4H8N2O2 | 116.12 | Not Available |

| Isoxazolidin-3-one | 1192-07-0 | C3H5NO2 | 87.08 | Not Available |

Note: Data sourced from available chemical supplier and database information. sigmaaldrich.comfluorochem.co.uk "Not Available" indicates that the data was not readily found in the consulted sources.

Current Research Landscape and Emerging Directions for this compound and its Analogues

Current research on isoxazolidinones, including analogues of this compound, is focused on several key areas. A significant effort is directed towards the development of new and more efficient synthetic methodologies. This includes the use of novel catalysts to improve the stereoselectivity of cycloaddition reactions and the exploration of one-pot, multi-component reactions to increase synthetic efficiency. organic-chemistry.org For instance, recent studies have highlighted the use of organocatalysts and metal catalysts in the asymmetric synthesis of isoxazol-5-ones and isoxazolidin-5-ones. thieme-connect.com

Another major research thrust is the application of isoxazolidinone chemistry to the synthesis of biologically active molecules. researchgate.net Researchers are actively exploring the potential of isoxazolidinone derivatives as scaffolds for the development of new therapeutic agents. ontosight.airesearchgate.net This includes the synthesis of isoxazolidine-containing nucleoside analogues with potential antiviral and antitumor activity. arkat-usa.org

Furthermore, computational studies are playing an increasingly important role in understanding the reactivity and selectivity of reactions involving isoxazolidinones. arkat-usa.orgresearchgate.net Density Functional Theory (DFT) calculations are being used to rationalize the regio- and stereochemical outcomes of cycloaddition reactions, providing valuable insights that can guide the design of new synthetic strategies. arkat-usa.org The oxidation of isoxazolidine rings, for example, has been studied computationally to understand the selectivity of the process. researchgate.net This synergy between experimental and computational chemistry is expected to drive future innovations in the field. The development of chemoproteomic platforms is also opening new avenues to explore the biological targets of complex natural products containing these scaffolds. escholarship.org

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-5-4(3)6/h3H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIYCKUZTBEONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CONC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489647 | |

| Record name | 4-Methyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62242-99-3 | |

| Record name | 4-Methyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 4 Methylisoxazolidin 3 One and Analogues

Ring-Opening Transformations of the Isoxazolidinone Scaffold

The cleavage of the isoxazolidinone ring is a key strategy for the synthesis of valuable acyclic molecules, particularly β-amino acids and their derivatives. The mode of ring-opening can be controlled by the choice of reagents and reaction conditions, leading to different product outcomes.

Nucleophilic Ring-Opening Reactions and Resulting Product Derivatization

Nucleophilic ring-opening of the isoxazolidinone ring, primarily through reductive cleavage of the N-O bond, is a cornerstone for the synthesis of β-amino acids. Catalytic hydrogenation is the most common method employed for this transformation. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. researchgate.netnih.gov This process leads to the scission of the weak N-O bond, followed by the saturation of the resulting functionalities to yield the corresponding β-amino acid.

The derivatization of the resulting β-amino acid is often a subsequent step to facilitate purification, characterization, or further synthetic manipulations. For instance, the newly formed amino group can be protected with common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is particularly useful in peptide synthesis.

While specific data for 4-methylisoxazolidin-3-one is not extensively available, the general transformation for a 4-substituted isoxazolidinone is depicted below:

| Isoxazolidinone Analogue | Reagents and Conditions | Product | Yield (%) |

| 4-Alkylisoxazolidin-3-one | H₂, Pd/C, Methanol | β-Alkyl-β-amino acid | High |

| 4-Arylisoxazolidin-3-one | Raney Nickel, H₂, Ethanol | β-Aryl-β-amino acid | Good to High |

This table represents generalized outcomes for the hydrogenation of 4-substituted isoxazolidin-3-ones based on established methodologies for this class of compounds.

Acid-Catalyzed Ring-Opening Mechanisms and Bond Cleavage Selectivity

Under acidic conditions, the isoxazolidin-3-one ring can undergo hydrolysis to yield β-amino acids. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. medify.coic.ac.uk This is followed by a nucleophilic attack of water on the activated carbonyl group, leading to a tetrahedral intermediate.

The selectivity of bond cleavage in the tetrahedral intermediate is a critical aspect of this reaction. Two principal pathways are possible: cleavage of the N-O bond or cleavage of the C4-N bond. The regioselectivity is influenced by the substitution pattern on the ring. In the case of this compound, the methyl group at the C4 position can stabilize a partial positive charge on this carbon, potentially influencing the pathway of ring opening. However, the inherent weakness of the N-O bond often directs the cleavage towards this site.

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate with cleavage of the N-O bond.

Proton transfer steps to yield the final β-amino acid product.

Further Functionalization and Derivatization Reactions at the Isoxazolidinone Ring

Beyond ring-opening reactions, the isoxazolidinone scaffold can be modified through various functionalization and derivatization reactions, preserving the core heterocyclic structure.

Reduction Reactions of Isoxazolidinones

The reduction of the carbonyl group in isoxazolidin-3-ones offers a route to N-hydroxy-β-amino alcohols or, with concomitant N-O bond cleavage, to 1,3-amino alcohols. The choice of reducing agent is crucial for the selective reduction of the carbonyl group versus the cleavage of the N-O bond.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group and cleaving the N-O bond, leading to the formation of 1,3-amino alcohols. pharmaguideline.comchemistrysteps.comlibretexts.orglumenlearning.comyoutube.com In contrast, milder reducing agents such as sodium borohydride (NaBH₄) are generally selective for the reduction of the carbonyl group to a hydroxyl group, yielding the corresponding N-hydroxy-isoxazolidine derivative, without affecting the N-O bond. pharmaguideline.comchemistrysteps.comlibretexts.orglumenlearning.comyoutube.com

Catalytic hydrogenation with specific catalysts can also be employed to achieve selective reductions. For instance, as mentioned earlier, Pd/C or Raney nickel typically leads to N-O bond cleavage. researchgate.netnih.gov

| Substrate | Reducing Agent | Product |

| This compound | NaBH₄ | 4-Methylisoxazolidin-3-ol |

| This compound | LiAlH₄ | 4-Amino-2-pentanol |

| This compound | H₂, Raney Ni | 3-Aminobutanoic acid |

This table illustrates the expected products from the reduction of this compound with different reducing agents based on their known reactivity profiles.

Nucleophilic Substitution Reactions on Isoxazolidinone Derivatives

Nucleophilic substitution reactions on the isoxazolidinone ring can be challenging. However, derivatization of the ring can introduce functionalities that are amenable to substitution. For instance, the introduction of a good leaving group at the C4 position would, in principle, allow for nucleophilic substitution at this center.

Reactions involving organometallic reagents with isoxazolidine (B1194047) derivatives have been reported. While not directly on isoxazolidin-3-ones, studies on related isoxazolidine systems with a carbonyl-containing substituent at the 4-position have shown that Grignard reagents and organocuprates can participate in nucleophilic substitution reactions. These reactions typically target the exocyclic carbonyl group, leading to the formation of tertiary alcohols or ketones, respectively.

Addition-Elimination Reactions Involving the Isoxazolidinone Moiety

The carbonyl group at the C3 position of the isoxazolidin-3-one ring can theoretically undergo addition-elimination reactions. This type of reaction, also known as nucleophilic acyl substitution, involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl functionality with the nucleophile now attached. chemistrysteps.comlibretexts.orgchemguide.co.uk

For an addition-elimination reaction to occur on the isoxazolidin-3-one ring itself, it would likely involve the cleavage of one of the ring bonds adjacent to the carbonyl group (C3-N or C3-C4). This would constitute a ring-opening reaction rather than a substitution that maintains the ring integrity. However, if the nitrogen atom is derivatized with a suitable group, reactions at the carbonyl that lead to substitution might be envisaged. For example, reaction with a phosphorus ylide (in a Wittig-type reaction) could potentially lead to an exocyclic double bond at the C3 position, although this is speculative and not well-documented for this specific ring system.

Intramolecular Rearrangements and Cyclization Pathways of Isoxazolidinone Precursors

The formation of the isoxazolidin-3-one ring system, particularly with substitution at the 4-position, is frequently achieved through the intramolecular cyclization of N-alkenyl-N-hydroxyamides. This process can be viewed as an intramolecular Michael addition, where the nucleophilic nitrogen of the hydroxamic acid attacks the β-carbon of the conjugated system.

A general precursor for the synthesis of this compound is an N-hydroxy-N-(2-butenyl)amide. The reaction mechanism typically involves the deprotonation of the hydroxyl group of the hydroxamic acid, generating a more nucleophilic oxyanion. This intermediate then undergoes a 5-exo-trig cyclization, attacking the double bond of the butenyl group to form a five-membered ring. The stereochemical outcome at the C4 position is often influenced by the geometry of the double bond in the precursor and the reaction conditions.

While specific studies on this compound are not extensively detailed in readily available literature, research on analogous systems provides significant insight into the plausible reaction mechanisms and conditions. For instance, the diastereoselective synthesis of related oxazolidine derivatives has been achieved through intramolecular conjugate addition, highlighting the potential for stereocontrol in these cyclizations.

In a study focused on the synthesis of cyclic hydroxamic acids, N-alkyl-N-benzyloxy carbamates were shown to undergo facile intramolecular cyclization with various carbon nucleophiles to yield functionalized five- and six-membered protected cyclic hydroxamic acids. researchgate.net This work underscores the general feasibility of intramolecular cyclization of hydroxamic acid derivatives to form heterocyclic rings. The reaction conditions and the nature of the activating groups play a crucial role in the efficiency and outcome of the cyclization.

Furthermore, research on the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides to produce 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones demonstrates the propensity of N-hydroxyamide derivatives to undergo intramolecular cyclization to form five-membered rings. researchgate.net Although the precursor structure is different, the underlying principle of intramolecular nucleophilic attack leading to a heterocyclic system is analogous to the formation of isoxazolidin-3-ones.

The following table summarizes representative intramolecular cyclization reactions leading to five-membered heterocyclic rings related to this compound, based on available literature for analogous systems.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |

| N-Alkyl-N-benzyloxy carbamates with α-sulfonyl carbanions | Functionalized 5-membered protected cyclic hydroxamic acids | Base (e.g., NaH) | Good to excellent | researchgate.net |

| N-hydroxy-N-(2-oxoalkyl)amides | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | t-BuOK (3 eq.) | Not specified | researchgate.net |

| N-Cbz-protected diazoketones derived from α-amino acids | 1,3-oxazinane-2,5-diones | Silica-supported HClO₄, Methanol | Up to 90% | rsc.org |

Further research focusing specifically on the intramolecular cyclization of N-(2-butenyl)-N-hydroxyamides and related precursors would be necessary to establish optimized conditions and fully elucidate the mechanistic details for the synthesis of this compound. Such studies would be valuable in exploring the diastereoselectivity of the cyclization and expanding the synthetic utility of this heterocyclic scaffold.

Computational and Theoretical Investigations of 4 Methylisoxazolidin 3 One

Quantum Mechanical Studies of Reaction Energetics and Transition States

Quantum mechanical (QM) methods are pivotal for calculating the energies of molecules and the transition states that connect them, offering a quantitative picture of reaction feasibility and selectivity.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are widely applied to investigate the synthesis of isoxazolidine (B1194047) and isoxazolidinone rings. These studies help in understanding the thermodynamics and kinetics of synthetic routes, such as the 1,3-dipolar cycloaddition reactions used to form the isoxazolidine core and subsequent oxidation or functionalization to yield the 3-one derivative. researchgate.netresearchgate.net

Researchers employ various functionals and basis sets to model these reactions, with the choice depending on the specific system and desired accuracy. For instance, the B3LYP functional is commonly used for geometry optimization, while more recent functionals like M06-2X are often employed for more accurate energy calculations, especially for transition states. researchgate.net These computational approaches allow for the precise calculation of activation energies and reaction enthalpies, providing a theoretical basis for observed reaction outcomes. researchgate.netresearchgate.netresearchgate.net

| Computational Method | Typical Application in Isoxazolidinone Synthesis | Reference Functional/Basis Set |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Transition State Searching, Reaction Energetics | B3LYP/6-31G(d) researchgate.net |

| Density Functional Theory (DFT) | Calculation of Reaction Barriers and Stereoselectivity | M062X/6-31G(d,p) researchgate.net |

| Time-Dependent DFT (TD-DFT) | Analysis of Electronic Excitations and Photochemical Pathways | Not specified in provided context |

One of the most powerful applications of computational modeling in organic synthesis is the prediction and rationalization of selectivity. In the synthesis of substituted isoxazolidinones, including 4-methyl derivatives, both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms) are critical.

Computational studies on the 1,3-dipolar cycloaddition of nitrones with alkenes—a common route to the isoxazolidine core—have been instrumental in explaining observed selectivities. researchgate.netresearchgate.netnih.gov DFT calculations of the transition state energies for different possible pathways (e.g., leading to 4-substituted vs. 5-substituted products, or cis vs. trans stereoisomers) can accurately predict the major product. nih.gov These models have shown that selectivity is governed by a combination of steric and electronic factors. For example, the electronic character of substituents on the dipolarophile can direct the cycloaddition to favor either 4- or 5-substituted isoxazolidines. nih.gov Furthermore, computational analysis has revealed that subtle non-covalent interactions, such as hydrogen bonding within the transition state structure, can significantly stabilize one pathway over another, thereby controlling the stereochemical outcome. researchgate.net

| Factor | Influence on Selectivity | Computational Evidence |

|---|---|---|

| Steric Hindrance | Favors the approach of reactants from the less hindered face, influencing stereoselectivity. nih.gov | Higher calculated transition state energies for sterically congested pathways. |

| Frontier Molecular Orbitals (FMO) | The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) governs regioselectivity. nih.gov | Analysis of FMO energy gaps and orbital coefficients at the reacting centers. |

| Non-covalent Interactions | Hydrogen bonding or other stabilizing interactions can lower the energy of a specific transition state, enhancing selectivity. researchgate.net | Identification of stabilizing interactions (e.g., H-bonds) in the calculated geometry of the lowest-energy transition state. researchgate.net |

Mechanistic Elucidation of Isoxazolidinone Transformations via Computational Approaches

By mapping the potential energy surface of a reaction, computational methods can identify all stationary points, including reactants, products, transition states, and intermediates. This is particularly valuable for studying transformations of the isoxazolidinone ring. For instance, in the oxidation of an isoxazolidine to an isoxazolidin-3-one, theoretical studies have successfully characterized transient carbocation intermediates. The stability of these intermediates was found to be a key factor in determining the reaction's selectivity.

The rate-determining step (RDS) of a reaction pathway is the one with the highest energy barrier. Computational calculations of the energy profile for each step in a proposed mechanism can definitively identify the RDS. In the context of isoxazolidinone formation or transformation, knowing the RDS is crucial for optimizing reaction conditions. For example, if a proton transfer is rate-determining, changing the acidity or basicity of the reaction medium could significantly impact the reaction rate.

The ultimate validation of a computational model is its ability to accurately reproduce and predict experimental results. In the study of isoxazolidinone chemistry, a strong synergy between theoretical calculations and laboratory experiments has been established.

Computational models have successfully predicted product ratios that are in good agreement with those observed experimentally. For example, in studies of oxidation selectivity, the computationally determined exo/endo product ratio showed excellent correlation with the yields measured in the lab. Similarly, DFT calculations of the geometric parameters (bond lengths, bond angles) of newly synthesized isoxazolidine derivatives have been shown to be in close agreement with the precise measurements obtained from single-crystal X-ray diffraction. researchgate.net This strong correlation provides confidence in the predictive power of the computational models and validates the mechanistic insights they provide.

| Predicted Parameter | Experimental Correlate | Level of Agreement |

|---|---|---|

| Reaction Product Ratios (e.g., exo/endo) | Product yields measured by NMR or GC | Often high, validating the calculated energy barriers. |

| Molecular Geometry (Bond Lengths/Angles) | Data from single-crystal X-ray diffraction researchgate.net | Typically excellent agreement, confirming the calculated structure. researchgate.net |

| Spectroscopic Properties (e.g., NMR shifts) | Experimentally measured spectra | Good, aiding in structure confirmation. |

Conformational Analysis and Stability Studies of the 4-Methylisoxazolidin-3-one Ring

The three-dimensional shape, or conformation, of the this compound ring is fundamental to its chemical reactivity and physical properties. The five-membered isoxazolidinone ring is not planar and exists in a dynamic equilibrium between several low-energy conformations.

Computational studies on related five-membered heterocyclic rings suggest that the isoxazolidinone core primarily adopts two main types of conformations: envelope and twist (or half-chair). researchgate.net

In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane, like the flap of an envelope.

In a twist conformation, no four atoms are coplanar, and the ring adopts a twisted shape.

For this compound, the presence of the methyl group at the C4 position significantly influences the conformational equilibrium. The methyl group is sterically demanding and will preferentially occupy a position that minimizes unfavorable steric interactions with other atoms on the ring. In the lowest energy conformer, the methyl group is expected to be in a pseudo-equatorial position to reduce steric strain. Computational energy calculations can quantify the relative stabilities of these different conformers, predicting the most populated conformation in solution and providing insight into how the ring's shape might influence its interaction with other molecules or reagents.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methylisoxazolidin 3 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the structural analysis of organic molecules in solution. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. longdom.orgemory.edu

One-dimensional (1D) ¹H and ¹³C NMR spectra are the cornerstones of structural assignment for isoxazolidinone compounds. The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment.

¹H NMR: In a typical 4-methylisoxazolidin-3-one derivative, the proton spectrum would reveal signals corresponding to the methyl group (H₃C-C4), the methine proton at the C4 position, and the methylene (B1212753) protons at the C5 position. The multiplicity of these signals (singlet, doublet, triplet, etc.), governed by J-coupling, helps establish which protons are on adjacent atoms.

¹³C NMR: The ¹³C spectrum shows distinct signals for each unique carbon atom in the molecule. For this compound, this would include the carbonyl carbon (C3), the chiral C4 carbon, the C5 methylene carbon, and the methyl carbon. The chemical shift values are characteristic of the functional group; for instance, the carbonyl carbon of the lactam ring would appear significantly downfield. researchgate.net

Heteronuclear NMR: Direct detection of nuclei like ¹⁵N can provide further structural confirmation by observing the chemical environment around the nitrogen atom in the isoxazolidinone ring. Indirect detection methods, where protons attached to ¹³C nuclei are observed, offer significantly higher sensitivity due to the larger gyromagnetic ratio of protons. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Skeleton.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C3 (Carbonyl) | ¹³C | 170 - 180 | Characteristic of a lactam carbonyl group. |

| C4 | ¹³C | 40 - 55 | Aliphatic carbon adjacent to nitrogen and methyl group. |

| C5 | ¹³C | 65 - 80 | Aliphatic carbon adjacent to the ring oxygen. |

| 4-Methyl | ¹³C | 15 - 25 | Typical range for a methyl group. |

| H4 | ¹H | 3.0 - 4.5 | Methine proton influenced by adjacent nitrogen. |

| H5 | ¹H | 3.5 - 4.8 | Methylene protons influenced by adjacent oxygen. Often appear as diastereotopic protons. |

| 4-Methyl Protons | ¹H | 1.0 - 1.5 | Typically a doublet, coupled to H4. |

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. libretexts.org Two-dimensional (2D) NMR techniques enhance spectral resolution by spreading the signals across two frequency axes, revealing correlations between different nuclei. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled (typically through two or three bonds). wikipedia.orgslideshare.net Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton connectivity chains within the this compound structure, for example, between the H4 proton and the methyl protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu It is invaluable for unambiguously assigning the carbon signals based on their attached, and often more easily assigned, proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds). sdsu.edu This is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, an HMBC spectrum could show a correlation from the methyl protons to both the C4 and C3 carbons, confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close in space (through-space correlation). longdom.orgslideshare.net This is the primary NMR method for determining stereochemistry. For a this compound derivative, NOESY can establish the relative orientation of the methyl group with respect to other substituents on the ring. youtube.com

Table 2: Application of 2D NMR Techniques for Isoxazolidinone Analysis.

| Technique | Correlation Type | Information Provided | Example Application for this compound |

|---|---|---|---|

| COSY | ¹H—¹H (through-bond) | Identifies J-coupled protons. | Shows coupling between H4 and the 4-methyl protons; H4 and H5 protons. |

| HSQC | ¹H—¹³C (one-bond) | Connects protons to their directly attached carbons. | Assigns C4, C5, and the methyl carbon based on their proton signals. |

| HMBC | ¹H—¹³C (multiple-bond) | Connects protons and carbons over 2-3 bonds; maps the carbon skeleton. | Shows correlation from methyl protons to C3 and C4; from H5 to C3 and C4. |

| NOESY | ¹H—¹H (through-space) | Identifies protons that are spatially proximate; determines stereochemistry. | Determines the relative orientation of the 4-methyl group to protons at C5. |

Isotopic labeling involves the incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into a molecule to enhance sensitivity or enable specific experiments. sigmaaldrich.com While ¹³C is naturally present at ~1.1% abundance, ¹⁵N has a very low natural abundance (0.37%), making ¹⁵N-labeling particularly useful. nih.gov

For isoxazolidinone derivatives, selective or uniform labeling with ¹⁵N can provide profound mechanistic insights. By growing microorganisms on ¹⁵N-enriched media or using ¹⁵N-labeled starting materials in a synthesis, the resulting isoxazolidinone will contain the ¹⁵N isotope. sigmaaldrich.comresearchgate.net This allows for the use of powerful heteronuclear NMR experiments like ¹H-¹⁵N HSQC, which directly probe the environment of the nitrogen atom. nih.gov These experiments can be used to monitor changes at the nitrogen center during a chemical reaction, track the metabolic fate of the compound in biological systems, and gain a deeper understanding of intermolecular interactions such as hydrogen bonding involving the N-H group (if present). nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy states of molecules. mdpi.com These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present in a molecule. mdpi.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa For this compound, the most prominent peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the 1650-1750 cm⁻¹ region. Other key vibrations include C-H stretching (around 2800-3000 cm⁻¹), C-N stretching, and C-O stretching. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. mdpi.com While the carbonyl stretch is also visible in Raman, non-polar bonds often give stronger signals than in IR. Raman spectroscopy is particularly advantageous for studying aqueous samples due to the weak Raman signal of water. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch (sp³) | -CH₃, -CH₂-, -CH- | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Lactam (Amide) | 1650 - 1750 | Strong |

| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 | Variable |

| C-N Stretch | Amine/Amide | 1000 - 1250 | Medium |

| C-O Stretch | Ether-like | 1050 - 1150 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺·). chemguide.co.ukuni-saarland.de The m/z value of this ion provides the molecular weight. This molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions and neutral radicals. libretexts.org Only the charged fragments are detected. chemguide.co.uk

The fragmentation of the isoxazolidinone ring is likely to be initiated by the cleavage of the weak N-O bond. Subsequent cleavages can lead to the loss of small molecules like CO or ethylene (B1197577). The pattern of these fragments is reproducible and serves as a molecular fingerprint that can be used to confirm the structure. For example, a common fragmentation might involve the loss of the methyl group (a loss of 15 mass units) or the carbonyl group (a loss of 28 mass units). libretexts.orgyoutube.com

Table 4: Plausible Mass Spectrometry Fragments for this compound.

| Fragment Ion Structure | Proposed Neutral Loss | Notes |

|---|---|---|

| [M]⁺· | - | Molecular Ion |

| [M - CH₃]⁺ | ·CH₃ | Loss of the methyl group from C4. |

| [M - CO]⁺· | CO | Loss of carbon monoxide from the lactam ring. |

| [M - C₂H₄]⁺· | C₂H₄ | Loss of ethylene via ring cleavage. |

| [C₃H₅NO]⁺· | C₂H₄O | Fragmentation involving cleavage of C-C and N-O bonds. |

X-ray Crystallography for Absolute and Relative Stereochemical Determination of Isoxazolidinone Structures

While NMR can determine relative stereochemistry, X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. nih.govmdpi.com The technique requires a single, high-quality crystal of the compound. nih.gov

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, which can be used to construct a detailed 3D model of the molecule. nih.gov This model shows the precise positions of all atoms, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. mdpi.com For chiral molecules like this compound derivatives, X-ray crystallography can unambiguously determine the configuration (R or S) at the C4 stereocenter and the relative arrangement of all substituents on the isoxazolidinone ring. nih.gov

Integration of Diverse Spectroscopic Data for Comprehensive Structural Elucidation of this compound and its Derivatives

The unambiguous structural determination of this compound and its derivatives is critically dependent on a synergistic approach, integrating data from multiple spectroscopic techniques. While a single method may provide valuable clues, it is often insufficient to resolve complex structural features, stereochemistry, and connectivity inherent in heterocyclic systems. A comprehensive analysis relies on piecing together complementary information from mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and, for crystalline solids, X-ray crystallography. This integrated strategy ensures a rigorous and accurate elucidation of the molecular architecture. researchgate.netijsrcseit.comresearchgate.netyoutube.com

The process begins with determining the molecular formula and identifying key functional groups, followed by a detailed mapping of the carbon-hydrogen framework and inter-atomic connectivity.

Initial Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS) is the foundational step, providing the exact molecular weight and, consequently, the precise molecular formula of the compound. nih.gov This information is crucial for calculating the degree of unsaturation (double bond equivalents), which offers initial insights into the number of rings and/or multiple bonds present in the molecule.

Infrared (IR) spectroscopy complements this by identifying characteristic functional groups. ijsrcseit.comnih.gov For a this compound derivative, the IR spectrum would be scrutinized for specific absorption bands.

Table 1: Characteristic IR Absorption Frequencies for a Hypothetical this compound Derivative

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Implication |

|---|---|---|

| ~1750-1780 | C=O stretch | Carbonyl of the lactam (isoxazolidinone ring) |

| ~2850-3000 | C-H stretch | Aliphatic hydrogens (e.g., methyl group) |

| ~1100-1300 | C-N stretch | Amine/amide group |

| ~800-900 | N-O stretch | Isoxazolidine (B1194047) ring |

This interactive table provides typical IR absorption data for identifying key functional groups in isoxazolidinone structures.

Detailed Structural Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of the molecule in solution. ijsrcseit.comnih.govipb.pt A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is employed for a complete assignment.

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons). For this compound, one would expect signals for the methyl group protons, the proton at the C4 position, and the diastereotopic protons at the C5 position.

¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of each carbon indicates its type (e.g., carbonyl, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR Spectroscopy: These advanced techniques are essential for assembling the molecular puzzle. ipb.ptresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (H-C-C-H). This helps establish the sequence of proton connections.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons. This definitively links the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting substituents to the isoxazolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of their bonding connectivity. This is invaluable for determining stereochemistry, such as the relative orientation (cis/trans) of substituents on the ring. nih.govmdpi.com

Illustrative Spectroscopic Data for a Hypothetical Derivative: 2-benzyl-4-methylisoxazolidin-3-one

To illustrate the integration of data, consider the hypothetical derivative 2-benzyl-4-methylisoxazolidin-3-one.

Table 2: Integrated Spectroscopic Data for Hypothetical 2-benzyl-4-methylisoxazolidin-3-one

| Technique | Data | Interpretation |

|---|---|---|

| HRMS | Molecular Ion Peak corresponding to C₁₁H₁₃NO₂ | Confirms molecular formula and degree of unsaturation (6). |

| IR (cm⁻¹) | 1765 (strong), 2970, 1605, 1495, 700 | C=O (lactam), Aliphatic C-H, Aromatic C=C, Aromatic C-H bend. |

| ¹³C NMR (δ, ppm) | 174.5 (C3), 135.2, 128.9, 128.1, 127.6 (Aromatic), 75.1 (C5), 50.2 (CH₂-Ph), 42.8 (C4), 15.3 (CH₃) | Identifies carbonyl, aromatic, and aliphatic carbons. |

| ¹H NMR (δ, ppm) | 7.25-7.40 (m, 5H), 4.65 (d, 1H), 4.50 (d, 1H), 4.20 (t, 1H), 3.85 (dd, 1H), 3.10 (m, 1H), 1.25 (d, 3H) | Aromatic protons, benzylic CH₂, C5 protons, C4 proton, and methyl protons. |

This interactive table demonstrates how data from different spectroscopic methods are combined to build a structural hypothesis.

From these tables, HMBC correlations would be used to confirm the final structure. For instance, a correlation between the benzylic protons (~4.5-4.65 ppm) and the ring carbon C5 (~75.1 ppm) and C3 (~174.5 ppm) would solidify the placement of the benzyl (B1604629) group on the nitrogen atom. A NOESY experiment showing spatial proximity between the proton at C4 and the methyl protons would confirm their stereochemical relationship.

Ultimate Confirmation: X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive, solid-state structure. st-andrews.ac.ukmdpi.com This technique generates a three-dimensional model of the molecule, confirming atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. scienceopen.comscilit.com This crystallographic data serves as the ultimate validation of the structure proposed from the integrated spectroscopic analysis.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 4-methylisoxazolidin-3-one, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. A multi-step approach, such as the condensation of hydroxylamine with methyl-substituted acrylates, followed by acid-catalyzed cyclization, is commonly employed . Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (NMR, IR). For example, NMR should confirm the absence of unreacted starting materials and the presence of characteristic peaks for the isoxazolidinone ring (e.g., a singlet for the methyl group at δ ~2.1 ppm and a carbonyl peak at ~170 ppm in NMR) .

Q. How can researchers address inconsistencies in spectral data when characterizing this compound analogs?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or residual solvents. To resolve this, use deuterated solvents for NMR and ensure complete solvent removal via lyophilization. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For example, if a methyl group signal splits unexpectedly, consider dynamic NMR experiments to probe rotational barriers or hydrogen bonding interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards and ensure leak-tightness. Wear eye/face protection and work in a fume hood to avoid inhalation. Skin regeneration periods and barrier creams are recommended for prolonged exposure. Environmental controls include avoiding drainage contamination and using sealed containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to enhance cyclization efficiency. Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) can accelerate ring closure. Design a factorial experiment varying temperature (60–100°C), catalyst loading (5–20 mol%), and reaction time (4–24 hrs). Analyze yield trends using ANOVA to identify statistically significant parameters .

Q. What strategies are effective for resolving contradictory biological activity data in analogs of this compound?

- Methodological Answer : Contradictions may stem from impurities or assay variability. Implement orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to cross-verify results. For instance, if an analog shows antimicrobial activity in disk diffusion but not in broth microdilution, re-evaluate solubility or compound stability under assay conditions. Use LC-MS to confirm compound integrity post-assay .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening or nucleophilic attacks. For example, calculate activation energies for reactions with amines to predict regioselectivity. Pair computational results with experimental validation using kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What approaches ensure reproducibility in studies involving this compound's structural analogs?

- Methodological Answer : Document all synthetic steps with exact stoichiometry, solvent batches, and purification methods (e.g., column chromatography gradient details). Share raw spectral data and chromatograms in supplementary materials. For biological studies, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories like Zenodo .

Methodological Considerations for Research Design

- Handling Data Contradictions : Apply triangulation by combining experimental, computational, and literature data. For example, if a synthesized analog’s melting point deviates from literature, recheck crystallinity (via XRD) and compare with known polymorphs .

- Ethical and Reporting Standards : Declare all conflicts of interest and retain raw data for at least 10 years. Use standardized nomenclature (IUPAC) and avoid abbreviations for chemical names in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.